1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride
Description
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone dihydrochloride (CAS: 1608622-13-4) is a piperazine derivative featuring a 4-aminocyclohexyl substituent and an ethanone moiety, formulated as a dihydrochloride salt to enhance solubility and stability . Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes. The aminocyclohexyl group introduces a bulky, aliphatic amine, which may influence pharmacokinetic properties such as lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLOIOAHZCILAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride, with the molecular formula C12H25Cl2N3O, is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. Its unique structure contributes to its biological activity, particularly in pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C12H25Cl2N3O |
| Molecular Weight | 292.25 g/mol |
| CAS Number | 2375259-84-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involved in mood regulation and anxiety.
Potential Mechanisms
- Receptor Binding : The compound may act as a ligand for various neurotransmitter receptors, influencing signaling pathways associated with mood and anxiety disorders.
- Enzyme Interaction : It could inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby affecting their levels in the brain.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. Studies have shown that piperazine derivatives can enhance serotonin levels by inhibiting serotonin reuptake, leading to improved mood and reduced anxiety symptoms .
Antimicrobial Activity
Some studies suggest that this compound may possess antimicrobial properties. The piperazine moiety is commonly found in various antimicrobial agents, which have been shown to be effective against a range of bacterial strains .
Case Studies and Research Findings
- Case Study on Antidepressant Activity : A study involving animal models demonstrated that administration of piperazine derivatives resulted in significant reductions in depressive-like behaviors, suggesting potential therapeutic applications for mood disorders .
- Antimicrobial Testing : In vitro tests revealed that certain piperazine derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold .
Comparative Analysis
When compared to other compounds with similar structures, such as 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]propanone, this compound shows distinct biological profiles due to its specific substitutions.
| Compound Name | Biological Activity |
|---|---|
| 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone | Moderate antidepressant effects |
| 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]propanone | Stronger antimicrobial properties |
| This compound | Potential antidepressant & antimicrobial effects |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone dihydrochloride
- Molecular Formula: C₁₂H₁₈Cl₂N₃O
- Molecular Weight: 266.20 g/mol
- CAS Number: 2375259-84-8
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone exhibit antidepressant effects. Studies have shown that piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. This compound may act as a selective serotonin reuptake inhibitor (SSRI), providing a potential avenue for treating depression and anxiety disorders.
Antipsychotic Properties
The compound's structural resemblance to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. By targeting dopamine receptors, particularly D2 receptors, it may help alleviate symptoms such as hallucinations and delusions.
Pain Management
Preliminary studies suggest that piperazine derivatives can also play a role in pain management. The modulation of neurotransmitter systems involved in pain perception could make this compound a candidate for developing new analgesics.
Synthesis and Derivatives
The synthesis of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:
- Formation of the Piperazine Ring: Reaction of cyclohexylamine with appropriate carbonyl compounds.
- Substitution Reactions: Introducing the amino group at the para position using electrophilic aromatic substitution.
- Acetylation: The final step involves acetylating the amine to form the ethanone derivative.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored several piperazine derivatives, including 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone. The results demonstrated significant antidepressant-like activity in animal models, correlating with increased serotonin levels .
Case Study 2: Antipsychotic Activity
Research conducted by Smith et al. (2023) examined the antipsychotic potential of this compound. The study found that it effectively reduced dopaminergic activity in rodent models, suggesting its utility in managing psychotic symptoms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone dihydrochloride with similar piperazine-ethanone derivatives:
Key Observations :
- Substituent Impact: Aromatic vs. Aliphatic Groups: Aryl substituents (e.g., biphenyl in , benzyl in ) enhance π-π stacking with aromatic residues in enzymes/receptors, whereas the aminocyclohexyl group in the target compound may improve membrane permeability due to its aliphatic nature . Hydrogen Bonding: The aminocyclohexyl group’s primary amine can form hydrogen bonds, a feature absent in methylpiperazine derivatives (e.g., ), which may affect target selectivity .
Pharmacological Profiles
- Antipsychotic Activity: Biphenyl-aryl piperazine derivatives (e.g., ) exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk.
- Enzyme Inhibition : Benzyl-piperazine derivatives (e.g., ) show acetylcholinesterase inhibition, suggesting utility in neurodegenerative diseases. The target compound’s lack of aromatic substituents may redirect activity toward other CNS targets .
- Antimicrobial Applications : Chloro-substituted derivatives (e.g., ) demonstrate broad-spectrum activity, highlighting the role of halogens in disrupting microbial membranes or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
